1-(2-bromoquinolin-7-yl)methanamine hydrobromide
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Overview
Description
1-(2-bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoquinolin-7-yl)methanamine hydrobromide can be achieved through several methodsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
1-(2-bromoquinolin-7-yl)methanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinoline: A simpler derivative of quinoline with similar bromination.
7-Chloroquinoline: Another halogenated quinoline derivative with different halogen substitution.
Quinoline-7-methanamine: Lacks the bromine atom but has a similar methanamine group.
Uniqueness
1-(2-bromoquinolin-7-yl)methanamine hydrobromide is unique due to its specific bromine substitution at the 2-position and the presence of a methanamine group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2680533-30-4 |
---|---|
Molecular Formula |
C10H10Br2N2 |
Molecular Weight |
318 |
Purity |
95 |
Origin of Product |
United States |
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